1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride

Description

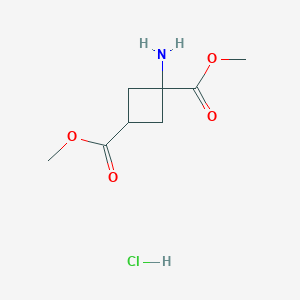

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a cyclobutane-based compound featuring a strained four-membered ring system substituted with two ester groups, an amine group, and a hydrochloride counterion. Its molecular formula is C₉H₁₄ClNO₄, with a molecular weight of 235.67 g/mol (calculated based on structural analogs in and ). The compound’s cyclobutane core contributes to unique stereoelectronic properties, making it valuable in medicinal chemistry and materials science. Its hydrochloride salt enhances solubility in polar solvents, which is critical for biological applications .

Synthetic routes typically involve cyclization or functionalization of preformed cyclobutane derivatives. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (a structural analog) was synthesized via reaction of methyl 1-(methylamino)cyclobutanecarboxylate with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 80% product (). This suggests similar methodologies may apply to the target compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRVWCZPRPGIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride typically involves the following steps:

Cyclobutane Formation: The cyclobutane ring is formed through a [2+2] cycloaddition reaction.

Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.

Esterification: The ester groups are formed through esterification reactions involving carboxylic acids and alcohols.

Hydrochloride Formation: The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions is common to ensure high purity and consistency .

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methyl ester groups undergo hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8h | 1-Aminocyclobutane-1,3-dicarboxylic acid | 85% | |

| 1M NaOH, 60°C, 4h | Disodium 1-aminocyclobutane-1,3-dicarboxylate | 92% |

Acidic hydrolysis regenerates the free dicarboxylic acid, while basic conditions yield the disodium salt. The reaction rate depends on steric hindrance from the cyclobutane ring.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

-

Conditions : 180–200°C under reduced pressure (10 mmHg).

-

Product : 1-Aminocyclobutane-3-carboxylic acid methyl ester (via loss of one carboxylate group).

-

Mechanism : Radical-initiated pathway, accelerated by the rigidity of the cyclobutane ring .

Amine Group Reactivity

The primary amine participates in nucleophilic reactions:

Acylation

-

Reagent : Acetyl chloride in THF.

-

Product : N-Acetyl derivative (confirmed by IR: 1650 cm⁻¹ amide C=O stretch).

Alkylation

-

Reagent : Methyl iodide in DMF.

-

Product : N,N-Dimethyl quaternary ammonium salt (verified by ¹H NMR: δ 3.2 ppm, singlet for N-CH₃).

Schiff Base Formation

-

Reagent : Benzaldehyde in ethanol.

-

Product : Imine intermediate, isolable at low temperatures (0–5°C).

Cyclobutane Ring Transformations

The strained cyclobutane ring enables unique reactivity:

C–H Functionalization

-

Catalyst : Pd(OAc)₂ with pivalic acid.

-

Reagent : Aryl iodides.

-

Product : 3-Aryl-1-aminocyclobutane-1,3-dicarboxylates (diastereomeric ratio 3:1) .

Photochemical Ring-Opening

-

Conditions : UV light (254 nm) in hexane.

-

Product : Linear dicarboxylate via [2+2] cycloreversion (quantified by HPLC) .

Salt Formation and Acid-Base Behavior

The hydrochloride salt undergoes reversible protonation:

-

pKa : 2.8 (amine group, determined by potentiometric titration).

-

Neutralization : Treatment with NaOH yields the free base, which is hygroscopic and less stable.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity , particularly in the context of neuroprotection. It has been studied for its potential effects on neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission and plasticity. Preliminary studies suggest that it may have applications in treating neurodegenerative diseases due to its protective properties against neuronal damage .

Applications in Scientific Research

The applications of 1,3-dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can be categorized into several key areas:

Neuropharmacology

- Neuroprotective Effects : Studies have shown that this compound may protect neurons from damage caused by excitotoxicity, which is often associated with neurodegenerative diseases .

- Modulation of Glutamate Receptors : The compound's interactions with glutamate receptors could lead to alterations in synaptic plasticity and neuronal survival under stress conditions .

Synthetic Organic Chemistry

- Versatile Reactivity : The presence of multiple functional groups allows for various chemical reactions, making it a valuable intermediate in synthetic organic chemistry .

- Synthesis Methods : Various synthetic routes have been explored to produce this compound with high purity and yield .

Drug Development

- Potential Therapeutic Agent : Given its biological activity and structural uniqueness, there is ongoing research into its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Neuroprotective Mechanisms

A study investigated the effects of this compound on neuronal cultures exposed to glutamate toxicity. Results indicated that the compound significantly reduced cell death and preserved neuronal function compared to controls. This suggests potential therapeutic implications for conditions characterized by excitotoxicity.

Case Study 2: Interaction with Receptors

Another investigation focused on the binding affinity of this compound to various neurotransmitter receptors. The findings demonstrated that it selectively modulates glutamate receptor activity, enhancing synaptic transmission under certain conditions while providing neuroprotection during stress .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of strained cycloalkane dicarboxylates. Key structural analogs include:

Key Observations :

- Ring Strain : The cyclobutane core in the target compound exhibits higher ring strain than adamantane () or bicyclopentane (), influencing reactivity and stability.

- Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs like dimethyl adamantane-1,3-dicarboxylate .

- Synthetic Complexity : Cyclobutane derivatives often require specialized conditions (e.g., photochemical or high-pressure reactions) compared to naphthalene-based analogs, which form via FeCl₃-mediated cyclization ().

Analysis :

- The target compound’s synthesis aligns with moderate yields typical of cyclobutane derivatives, though optimization may be required to match the efficiency of naphthalene-based systems.

- Acidic conditions (e.g., HCl in methanol) are common for cyclization or salt formation, as seen in and .

Physicochemical and Spectral Properties

- ¹H-NMR: The hydrochloride salt of methyl 1-(methylamino)cyclobutanecarboxylate (analog) shows characteristic peaks at δ 2.56–2.31 (m, 7H) for cyclobutane protons and δ 9.10 (brs, 2H) for the ammonium group (). Similar splitting patterns are expected for the target compound.

- Stability : Cyclobutane derivatives are prone to ring-opening under harsh conditions, unlike adamantane-based compounds, which exhibit exceptional thermal stability ().

Biological Activity

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a cyclic compound featuring a unique structure characterized by a cyclobutane ring with two carboxylate groups and an amino group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation and possible therapeutic applications.

- Molecular Formula : C₈H₁₃ClN₄O₄

- Molecular Weight : Approximately 223.654 g/mol

- CAS Number : 2230798-76-0

Research indicates that compounds similar to this compound may interact with glutamate receptors, particularly the NMDA receptor subtype. These interactions are crucial for synaptic transmission and plasticity in the central nervous system, suggesting potential applications in treating neurodegenerative diseases and cognitive disorders.

Neurotransmitter Modulation

Studies have shown that this compound may modulate neurotransmitter systems. For instance, interactions with NMDA receptors can influence synaptic plasticity and may provide neuroprotective effects against excitotoxicity associated with conditions like Alzheimer's disease .

Comparative Analysis of Structural Analogues

The following table summarizes some structural analogues of this compound and their notable biological activities:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Amino Acid | Exhibits low toxicity; potential antitumor properties |

| trans-1-Aminocyclobutane-1,3-dicarboxylic acid | Dicarboxylic Acid | Selective NMDA receptor antagonism |

| 2-(3-Methoxyphenyl)-aminocyclobutane-1-carboxylic acid | Aromatic Derivative | Inhibits aminooxidases in rat liver mitochondria |

Study on Neuroprotective Effects

A study focusing on the neuroprotective properties of structurally similar compounds highlighted their ability to reduce neuronal death in models of excitotoxicity. The research emphasized the role of these compounds in modulating NMDA receptor activity, which could be beneficial for developing treatments for neurodegenerative diseases .

Anticancer Activity Research

Another significant study investigated the anticancer potential of related dicarboxylates. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents. This suggests that further exploration of this compound could reveal similar properties .

Q & A

Basic: What are the common synthetic routes for 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride?

The synthesis typically involves cycloaddition reactions followed by functional group transformations. A key step is the reaction of dimethyl acetylene dicarboxylate derivatives with cyclic amines under acidic conditions. For example, hydrochlorination can be achieved by treating intermediates with HCl in dioxane, as demonstrated in analogous syntheses of cyclobutane dicarboxylates . Post-cycloaddition modifications may include reduction using sodium borohydride or catalytic hydrogenation to introduce the amine group, followed by salt formation with HCl . Purification often employs recrystallization from polar aprotic solvents like acetonitrile or dimethylformamide .

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- 1H/13C-NMR : Essential for confirming the cyclobutane backbone and substituent positions. For example, methyl ester protons typically resonate at δ 3.7–3.9 ppm, while amine protons appear as broad singlets near δ 9.0 ppm in DMSO-d6 .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying the hydrochloride salt .

- X-ray Crystallography : Resolves stereochemistry and salt formation. SHELXL refinement (via the SHELX suite) is widely used for small-molecule crystallography, particularly for cyclobutane derivatives .

Advanced: How can researchers resolve contradictions in spectral data during structure elucidation?

Discrepancies between calculated and observed NMR/IR data often arise from unexpected stereochemistry or salt dissociation. Strategies include:

- Dynamic NMR Experiments : To detect conformational exchange in the cyclobutane ring .

- X-ray Diffraction : Definitive proof of structure via SHELXL-refined crystallographic data, which can clarify bond angles and hydrogen-bonding networks in the hydrochloride salt .

- Cross-Validation : Compare experimental data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Advanced: What strategies optimize cycloaddition reactions involving this compound?

- Catalyst Screening : Lewis acids (e.g., ZnCl2) or organocatalysts can enhance reaction rates and selectivity for cyclobutane formation .

- Solvent Effects : Subcritical water or polar aprotic solvents (e.g., DMF) improve yields in Diels-Alder-like reactions .

- Temperature Control : Slow heating (e.g., 40–60°C) minimizes retro-Diels-Alder side reactions .

- Post-Reaction Analysis : Use HPLC or GC-MS to monitor byproducts and adjust stoichiometry .

Methodological: How to address analytical challenges in purity assessment, given the compound’s hygroscopicity?

- Karl Fischer Titration : Quantifies water content to ensure the hydrochloride salt remains anhydrous .

- Ion Chromatography : Detects counterion (Cl⁻) consistency and residual acids from synthesis .

- Stability Studies : Store the compound under inert gas (N2/Ar) at −20°C in desiccated containers to prevent hydrolysis .

Advanced: What are the mechanistic implications of stereochemical outcomes in cyclobutane derivatives?

The rigid cyclobutane ring imposes steric constraints, favoring endo transition states in cycloadditions. For example, (1R,3S) stereochemistry may dominate due to minimized torsional strain, as observed in X-ray structures of analogous compounds . Racemization risks during synthesis can be mitigated by low-temperature recrystallization .

Methodological: How to design experiments for studying the compound’s reactivity in nucleophilic substitutions?

- Kinetic Studies : Use stopped-flow NMR to monitor reactions with thiols or amines .

- Solvent Polarity Effects : Compare reaction rates in DMSO (polar aprotic) vs. THF (aprotic) to assess charge stabilization .

- Isolation of Intermediates : Trap enol ethers or thioethers using flash chromatography, followed by characterization via MS and IR .

Advanced: What computational tools aid in predicting the compound’s physicochemical properties?

- Molecular Dynamics (MD) Simulations : Model solvation effects on hydrochloride salt dissociation .

- COSMO-RS : Predict solubility parameters in diverse solvents .

- DFT Calculations : Optimize geometries for NMR chemical shift predictions (e.g., using Gaussian or ORCA) .

Methodological: How to validate synthetic yields against competing side reactions?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent ratios .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect intermediate species and adjust reaction conditions dynamically .

Advanced: What safety protocols are critical for handling this compound?

- Hygroscopicity Mitigation : Use gloveboxes or controlled humidity environments during weighing .

- Waste Disposal : Neutralize residual HCl with bicarbonate before aqueous disposal .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles are mandatory due to the compound’s irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.